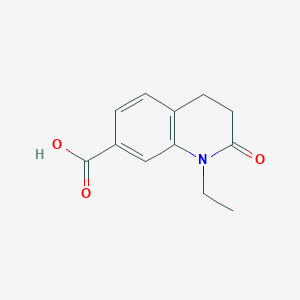
1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core with an ethyl group at the first position, a ketone group at the second position, and a carboxylic acid group at the seventh position. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl acetoacetate with aniline derivatives followed by cyclization can yield the desired quinoline derivative. The reaction conditions often involve the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration are crucial to achieve high yields and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could involve the disruption of cellular signaling pathways.
Comparación Con Compuestos Similares
- 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
- 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides
- 4-Hydroxy-2-quinolones
Comparison: Compared to similar compounds, 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid is unique due to the presence of the ethyl group at the first position and the carboxylic acid group at the seventh position. These structural features influence its chemical reactivity and biological activity, making it distinct from other quinoline derivatives. For example, the presence of the carboxylic acid group enhances its solubility in aqueous environments, which can be advantageous in certain applications.
Propiedades
Número CAS |
813425-19-3 |
|---|---|
Fórmula molecular |
C12H13NO3 |
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
1-ethyl-2-oxo-3,4-dihydroquinoline-7-carboxylic acid |
InChI |
InChI=1S/C12H13NO3/c1-2-13-10-7-9(12(15)16)4-3-8(10)5-6-11(13)14/h3-4,7H,2,5-6H2,1H3,(H,15,16) |
Clave InChI |
KWWNVRIDFLQYHI-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=O)CCC2=C1C=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B15067656.png)
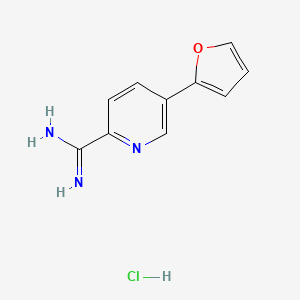
![4-(Methylthio)benzo[g]quinazoline](/img/structure/B15067672.png)
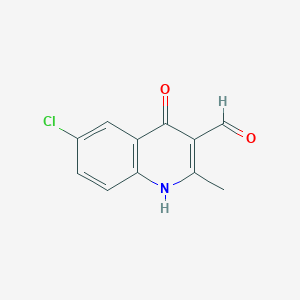
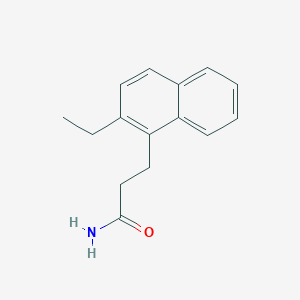

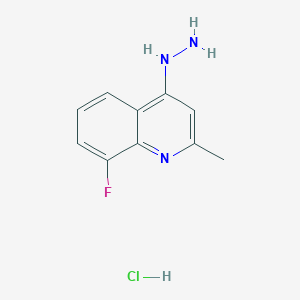

![Methyl 6-methoxybenzo[B]thiophene-3-carboxylate](/img/structure/B15067713.png)

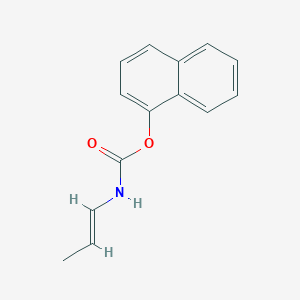
![Methyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15067729.png)
